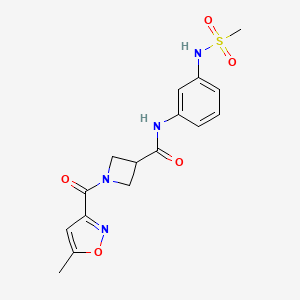
1-(5-methylisoxazole-3-carbonyl)-N-(3-(methylsulfonamido)phenyl)azetidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-methylisoxazole-3-carbonyl)-N-(3-(methylsulfonamido)phenyl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C16H18N4O5S and its molecular weight is 378.4. The purity is usually 95%.
BenchChem offers high-quality 1-(5-methylisoxazole-3-carbonyl)-N-(3-(methylsulfonamido)phenyl)azetidine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(5-methylisoxazole-3-carbonyl)-N-(3-(methylsulfonamido)phenyl)azetidine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Drug Design Isoxazole and sulfonamide derivatives play a crucial role in drug design and medicinal chemistry due to their structural versatility and biological activities. Studies have shown that compounds with isoxazole moieties, such as zonisamide, a 1,2-benzisoxazole-3-methanesulfonamide, exhibit anticonvulsant properties, underlining the importance of such structures in the development of neurological disorder treatments (Leppik, 2004). Additionally, sulfonamide derivatives have been explored for their potential in creating new antiproliferative agents, highlighting their role in cancer research and the development of novel anticancer drugs (Mert et al., 2014).
Antimicrobial and Immunomodulatory Effects Compounds containing sulfonamide groups have been studied for their antimicrobial effects, as well as their potential immunomodulatory activities. For instance, sulfamethoxazole and its derivatives have been extensively used in both human and veterinary medicine, indicating the broad-spectrum utility of sulfonamide derivatives in combating infections and modulating immune responses (Nödler et al., 2012).
Environmental and Biological Degradation The environmental fate and biodegradation of sulfonamide antibiotics, such as sulfamethoxazole, have also been a subject of research, providing insights into the environmental impact and degradation pathways of sulfonamide compounds. This research is critical for understanding how these substances interact with ecosystems and how they can be effectively removed or degraded in environmental settings (Reis et al., 2014).
Synthesis and Chemical Transformations The synthetic methodologies for constructing isoxazole and sulfonamide derivatives are of significant interest, offering pathways to a wide array of biologically active compounds. For example, the Boekelheide rearrangement provides a strategy for the synthesis of substituted benzisoxazoles, demonstrating the versatility of these heterocyclic frameworks in synthetic organic chemistry (Arava et al., 2011).
Eigenschaften
IUPAC Name |
N-[3-(methanesulfonamido)phenyl]-1-(5-methyl-1,2-oxazole-3-carbonyl)azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O5S/c1-10-6-14(18-25-10)16(22)20-8-11(9-20)15(21)17-12-4-3-5-13(7-12)19-26(2,23)24/h3-7,11,19H,8-9H2,1-2H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOZNBIDKTAKWDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N2CC(C2)C(=O)NC3=CC(=CC=C3)NS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-methylisoxazole-3-carbonyl)-N-(3-(methylsulfonamido)phenyl)azetidine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-N'-methylthiourea](/img/structure/B2653421.png)

![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2653427.png)
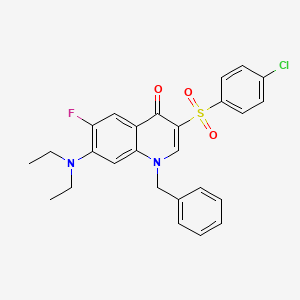
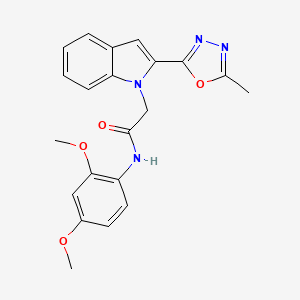


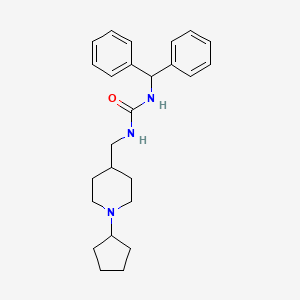
![{2,8-Dioxaspiro[4.5]decan-3-yl}methanol](/img/structure/B2653439.png)
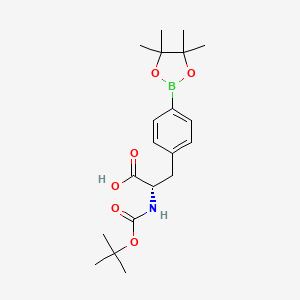
![2-(2-(4-fluorophenoxy)ethyl)-5-methyl-7-(o-tolylamino)-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one](/img/structure/B2653441.png)
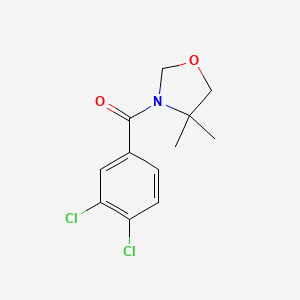
![[2-(4-Ethylanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate](/img/structure/B2653443.png)
